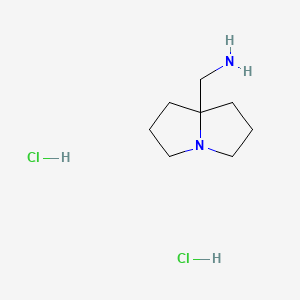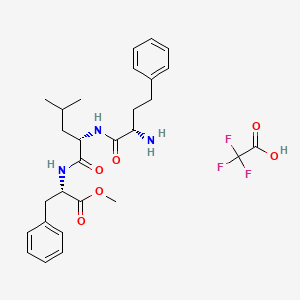![molecular formula C19H24O6 B579984 [(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate CAS No. 16822-14-3](/img/structure/B579984.png)
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate is a chemical compound derived from pyrethrosin, a sesquiterpene lactone first isolated from Chrysanthemum cinerariaefolium . It is a product of acid cyclization and is known for its unique stereochemistry, containing a Δ4(15)-double bond .
Preparation Methods
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate is synthesized through the acid cyclization of pyrethrosin. The process involves the formation of a (1:1) mixture of cyclopyrethrosin acetate and isocyclopyrethrosin acetate . The reaction conditions typically include the use of an acid catalyst and controlled temperature to facilitate the cyclization process. Industrial production methods may involve large-scale cyclization reactions followed by purification techniques such as recrystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate undergoes various chemical reactions, including:
Reduction: Hydrogenation over palladized charcoal or nickel boride catalyst yields dihydro-derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include ozone for oxidation and palladized charcoal or nickel boride for reduction. The major products formed from these reactions include ozonolysis products and dihydro-derivatives .
Scientific Research Applications
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of isocyclopyrethrosin acetate involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind to certain receptors or enzymes, leading to its biological effects . Detailed studies on its molecular targets and pathways are still ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate is closely related to cyclopyrethrosin acetate, both being products of pyrethrosin cyclization . The key difference lies in their double bond positions, with isocyclopyrethrosin acetate containing a Δ4(15)-double bond and cyclopyrethrosin acetate containing a Δ3(4)-double bond . This difference in stereochemistry imparts unique properties to each compound, making isocyclopyrethrosin acetate distinct in its chemical behavior and applications .
Similar compounds include:
Cyclopyrethrosin acetate: Contains a Δ3(4)-double bond.
Pyrethrosin: The parent compound from which both isocyclopyrethrosin acetate and cyclopyrethrosin acetate are derived.
Properties
CAS No. |
16822-14-3 |
|---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.395 |
IUPAC Name |
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate |
InChI |
InChI=1S/C19H24O6/c1-9-6-7-14(23-11(3)20)19(5)8-13-15(10(2)18(22)25-13)17(16(9)19)24-12(4)21/h13-17H,1-2,6-8H2,3-5H3/t13-,14+,15+,16+,17-,19-/m1/s1 |
InChI Key |
JBGDRCNWJFVVLR-CLCAGADWSA-N |
SMILES |
CC(=O)OC1CCC(=C)C2C1(CC3C(C2OC(=O)C)C(=C)C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)


![1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile](/img/structure/B579919.png)
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)


